1,4,5,8-Tetramethoxyanthracene

Descripción general

Descripción

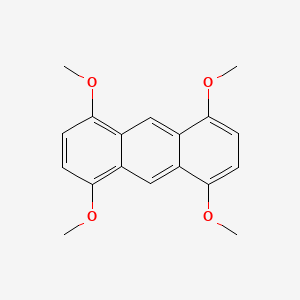

1,4,5,8-Tetramethoxyanthracene is an organic compound belonging to the anthracene family It is characterized by the presence of four methoxy groups attached to the anthracene core at positions 1, 4, 5, and 8

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetramethoxyanthracene typically involves the following steps:

Starting Material: The synthesis begins with 1,8-dihydroxyanthraquinone, which is commercially available and inexpensive.

Bromination: The 1,8-dihydroxyanthraquinone is first brominated to form 1,8-dibromo-4,5-dimethoxyanthracene.

Methoxylation: The brominated intermediate undergoes a copper(I)-catalyzed replacement of the bromo substituents with methoxy groups to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.

Análisis De Reacciones Químicas

Types of Reactions

1,4,5,8-Tetramethoxyanthracene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydroxy or methoxy derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution can introduce various functional groups onto the anthracene core.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light Emitting Diodes (OLEDs) : TMA has been studied for its luminescent properties, making it a candidate for use in OLEDs. Its ability to emit light when an electric current passes through it allows for the development of efficient display technologies. Research indicates that TMA can be incorporated into polymer matrices to enhance the performance of OLEDs by improving their color purity and brightness .

Field-Effect Transistors (FETs) : The semiconducting properties of TMA enable its use in organic FETs. Studies have shown that TMA-based materials exhibit good charge transport characteristics, which are essential for the performance of organic transistors . The incorporation of TMA into FET devices can lead to improved electrical characteristics and device stability.

Photovoltaics

Organic Photovoltaic Cells (OPVs) : TMA has been investigated as a potential material in OPVs due to its favorable energy levels and absorption properties. The compound can act as an electron donor or acceptor in photovoltaic systems, contributing to the efficiency of light conversion into electricity . Research has demonstrated that TMA can enhance the power conversion efficiency when used in conjunction with other organic materials.

Sensors

Chemical Sensors : The unique electronic properties of TMA allow it to be utilized in chemical sensing applications. Its ability to undergo redox reactions makes it suitable for detecting various analytes, including gases and biomolecules. Studies indicate that TMA-based sensors can provide high sensitivity and selectivity, making them valuable tools in environmental monitoring and biomedical applications .

Precursor for Chemical Synthesis

TMA serves as a precursor for synthesizing various nitrogen-containing compounds and polymers. Its derivatives can be transformed into more complex structures through chemical reactions such as nitration and reduction . This versatility allows researchers to explore new materials with tailored properties for specific applications.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Electronics | Used in OLEDs and FETs for improved luminescence and charge transport | Enhanced display quality and transistor performance |

| Photovoltaics | Acts as donor/acceptor in OPVs | Increased power conversion efficiency |

| Sensors | Utilized in chemical sensors for detecting gases and biomolecules | High sensitivity and selectivity |

| Chemical Synthesis | Precursor for synthesizing nitrogen-containing compounds | Versatile transformation into complex materials |

Case Studies

- OLED Development : A study demonstrated that incorporating TMA into a polymer matrix significantly improved the brightness and color purity of OLED devices compared to traditional materials .

- Photovoltaic Efficiency : Research indicated that blending TMA with specific electron-accepting materials resulted in a notable increase in the power conversion efficiency of organic photovoltaic cells .

- Sensor Performance : A case study on TMA-based sensors showed enhanced detection capabilities for volatile organic compounds, highlighting its potential application in environmental monitoring systems .

Mecanismo De Acción

The mechanism of action of 1,4,5,8-Tetramethoxyanthracene involves its interaction with light and other molecules:

Photophysical Properties: The compound absorbs light and undergoes electronic transitions, which are crucial for its applications in OLEDs and sensors.

Molecular Interactions: It can interact with other molecules through π-π stacking and hydrogen bonding, influencing its behavior in different environments.

Comparación Con Compuestos Similares

Similar Compounds

1,4,5,8-Tetramethylanthracene: Similar in structure but with methyl groups instead of methoxy groups.

1,4,5,8-Anthracenetetrone: An oxidized form with carbonyl groups at positions 1, 4, 5, and 8.

1,2,5,6-Anthracenetetrone: Another anthracene derivative with different substitution patterns.

Uniqueness

1,4,5,8-Tetramethoxyanthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable for applications in organic electronics and materials science.

Actividad Biológica

1,4,5,8-Tetramethoxyanthracene (TMA) is an organic compound belonging to the anthracene family, characterized by its four methoxy groups that significantly enhance its biological and chemical properties. This article explores the biological activity of TMA, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈O₄

- Structural Features : TMA features a three-ring aromatic structure with four methoxy (-OCH₃) substituents at the 1, 4, 5, and 8 positions. This unique arrangement contributes to its electronic properties and reactivity.

Potential Biological Activities

-

Anticancer Properties :

- TMA has been investigated for its potential as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways.

- A notable study demonstrated that TMA exhibited cytotoxic effects against human breast cancer cells (MCF-7), highlighting its potential as a lead compound in cancer therapy.

- Antimicrobial Activity :

-

Mechanism of Action :

- The biological effects of TMA are attributed to its ability to interact with various molecular targets. The hydrolysis of methoxy groups can generate reactive intermediates that participate in biochemical reactions influencing cell survival and proliferation .

- TMA's structure allows it to bind to enzymes and receptors involved in critical cellular processes, thus modulating their activity .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antimicrobial | Effective against various bacterial strains | |

| Mechanism | Interacts with enzymes; induces oxidative stress |

Synthesis and Derivatives

The synthesis of TMA has been achieved through various methods, primarily starting from 1,8-dihydroxyanthraquinone. This synthetic pathway allows for the production of TMA in significant yields suitable for biological evaluations .

Table 2: Synthesis Pathways for this compound

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Bromination followed by methoxylation | Bromination of 1,8-dimethoxyanthracene | High |

| Cu(I) catalyzed reactions | Replacement of bromo substituents with methoxy groups | Moderate |

Propiedades

IUPAC Name |

1,4,5,8-tetramethoxyanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-19-15-5-6-16(20-2)12-10-14-13(9-11(12)15)17(21-3)7-8-18(14)22-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPMEFNJPSZCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452766 | |

| Record name | Anthracene, 1,4,5,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93878-10-5 | |

| Record name | Anthracene, 1,4,5,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.